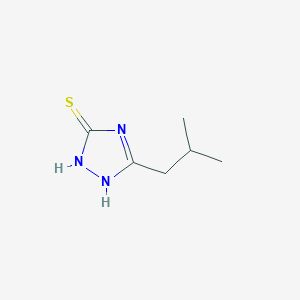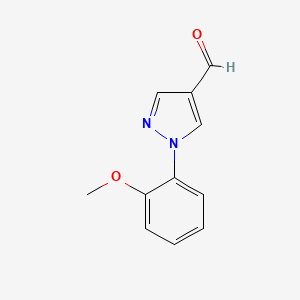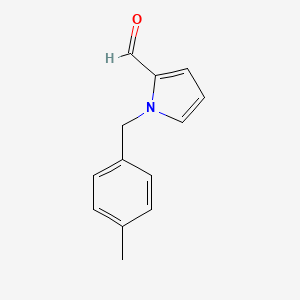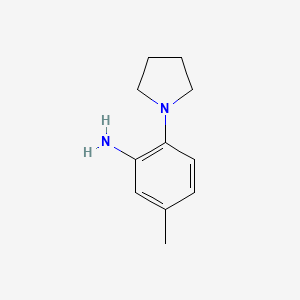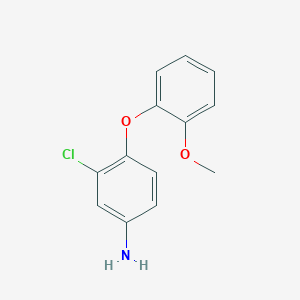
3-Cloro-4-(2-metoxifenoxi)anilina
Descripción general
Descripción
3-Chloro-4-(2-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of aniline, characterized by the presence of a chloro group at the third position and a methoxyphenoxy group at the fourth position on the benzene ring
Aplicaciones Científicas De Investigación
3-Chloro-4-(2-methoxyphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Mode of Action
Anilines typically act through nucleophilic substitution reactions . They can also undergo reactions through aryne intermediates
Biochemical Pathways
Anilines are known to be involved in various biochemical reactions, including direct nucleophilic substitution and reactions through aryne intermediates .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(2-methoxyphenoxy)aniline can be influenced by various environmental factors . These may include temperature, pH, presence of other substances, and specific conditions within the body. For instance, the compound’s storage temperature is noted to be room temperature .
Análisis Bioquímico
Biochemical Properties
3-Chloro-4-(2-methoxyphenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
The effects of 3-Chloro-4-(2-methoxyphenoxy)aniline on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, 3-Chloro-4-(2-methoxyphenoxy)aniline can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(2-methoxyphenoxy)aniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of target proteins, affecting downstream signaling events and cellular responses .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-4-(2-methoxyphenoxy)aniline can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to 3-Chloro-4-(2-methoxyphenoxy)aniline has been associated with persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(2-methoxyphenoxy)aniline vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where certain dosages lead to significant changes in physiological and biochemical parameters .
Metabolic Pathways
3-Chloro-4-(2-methoxyphenoxy)aniline is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage. The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-(2-methoxyphenoxy)aniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it has been shown to bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of 3-Chloro-4-(2-methoxyphenoxy)aniline can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 3-Chloro-4-(2-methoxyphenoxy)aniline is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 3-Chloro-4-(2-methoxyphenoxy)aniline can determine its impact on cellular processes and overall cellular health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-methoxyphenoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloroaniline with 2-methoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-(2-methoxyphenoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(2-methoxyphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but lacks the phenoxy group.
4-(2-Methoxyphenoxy)aniline: Similar structure but lacks the chloro group.
3-Chloroaniline: Lacks both the methoxy and phenoxy groups.
Uniqueness
3-Chloro-4-(2-methoxyphenoxy)aniline is unique due to the presence of both the chloro and methoxyphenoxy groups, which can impart distinct chemical and biological properties
Propiedades
IUPAC Name |
3-chloro-4-(2-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQVRPPIICBPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589738 | |
| Record name | 3-Chloro-4-(2-methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87294-24-4 | |
| Record name | 3-Chloro-4-(2-methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


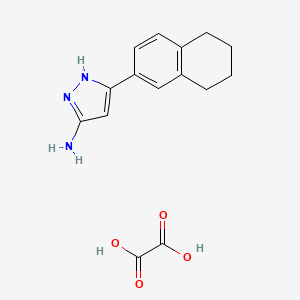
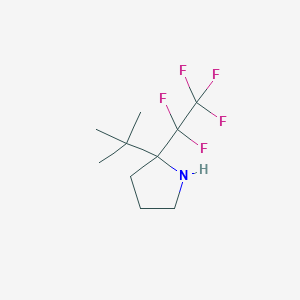
![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)
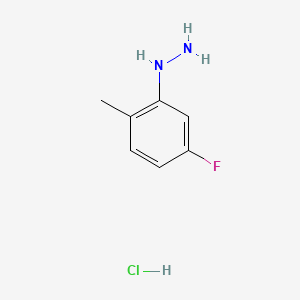
![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)
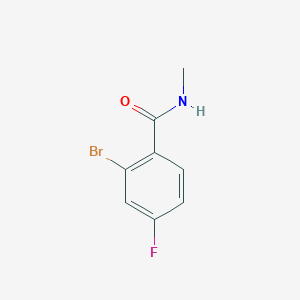
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)
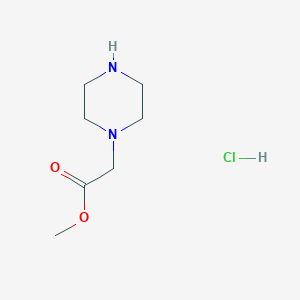
![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)
